
OTS964
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OTS964 is a potent T-LAK cell-originated protein kinase (TOPK) inhibitor . It is also a potent inhibitor of the cyclin-dependent kinase CDK11 . It has high affinity and selectivity, with an IC50 of 28 nM . It is orally active .
Molecular Structure Analysis
The molecular formula of OTS964 is C23H24N2O2S . Its molecular weight is 392.514 . The crystal structure of the CDK11 kinase domain bound to OTS964 has been solved . Despite the absence of cyclin, CDK11 adopts an active-like conformation when bound to OTS964 .Chemical Reactions Analysis
OTS964 interacts with the ATP-binding cassette sub-family G member 2 (ABCG2) and the ATP-binding cassette sub-family B member 1 (ABCB1), both of which are associated with multidrug resistance . OTS964 stimulates ATPase activity of ABCB1 and upregulates expression levels of ABCB1, resulting in induced resistance to other ABCB1 substrate-drugs .Physical And Chemical Properties Analysis
OTS964 is a hydrochloride . It is stable if stored as directed . It should be protected from light and heat .Applications De Recherche Scientifique
Liposomal OTS964 Formulation
OTS964, an inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), shows potent anti-proliferative activity in cell lines positive for TOPK. Due to adverse hematopoietic toxicities observed in mouse xenograft models, a liposomal formulation of OTS964 has been developed as a lead candidate for clinical trials. A novel assay to determine liposomal OTS964 encapsulation and release by monitoring OTS964 fluorescence after binding to albumin has been established, offering a non-invasive method to characterize the liposomal release of OTS964 (Gilabert-Oriol et al., 2019).
OTS964 and Drug Resistance
Research has shown that OTS964's effectiveness is limited in cancer drug-resistant cells overexpressing the ATP-binding cassette sub-family G member 2 (ABCG2). It has been found that OTS964 can upregulate ABCG2 protein expression, leading to enhanced resistance to ABCG2 substrate-drugs. OTS964 is considered a multi-drug resistance (MDR) susceptible agent, and its interactions with ABCG2 may attenuate its therapeutic effect in cancer cells (Yang et al., 2021).
PET Imaging with OTS964
[18F]FE-OTS964, developed from OTS964 for positron emission tomography (PET) imaging, demonstrates the potential of OTS964 in in vivo imaging for cancer diagnosis and monitoring. [18F]FE-OTS964 has shown successful tumor uptake in glioblastoma xenograft models, indicating its utility in investigating the pharmacology of TOPK inhibitors and the biology of TOPK in cancer patients (Pirovano et al., 2018).
Effects on Glioblastoma Stem Cells
OTS964 targets glioblastoma stem cells (GSCs), causing a significant reduction in the size of heterogeneous GSC populations. It has been found effective in killing glioma sphere (GS) clones and suppressing the growth of surviving clones, thus providing a potential therapeutic strategy for the long-term control of glioblastoma recurrence (Sugimori et al., 2017).
Mécanisme D'action
Safety and Hazards
OTS964 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Propriétés
Numéro CAS |
1338542-14-5 |
|---|---|
Formule moléculaire |
C23H24N2O2S |
Poids moléculaire |
392.5 |
InChI |
InChI=1S/C23H24N2O2S/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20/h5-11,14,26H,12H2,1-4H3,(H,24,27)/t14-/m0/s1 |
Clé InChI |
XCFRUAOZMVFDPQ-AWEZNQCLSA-N |
SMILES |
CC1=C2C(C(C=CS3)=C3C(N2)=O)=C(C4=CC=C([C@@H](C)CN(C)C)C=C4)C(O)=C1 |
Synonymes |
9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



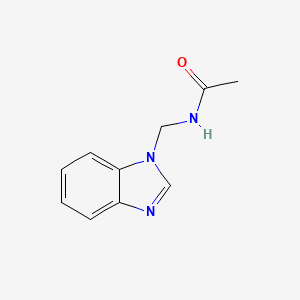
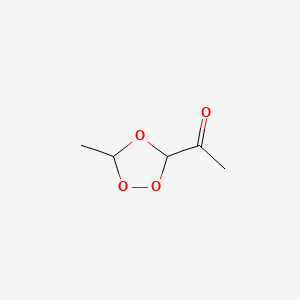
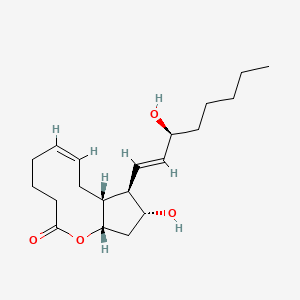
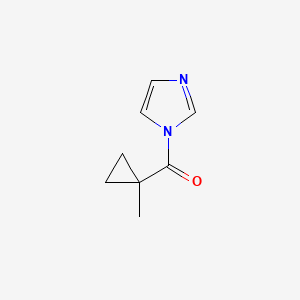

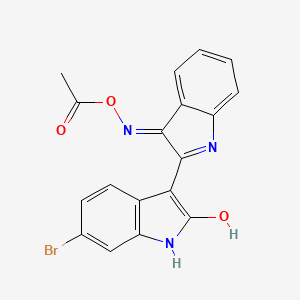
![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)

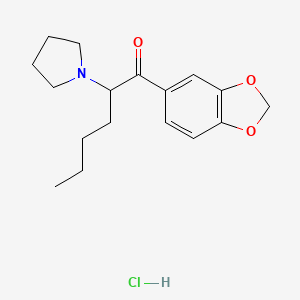
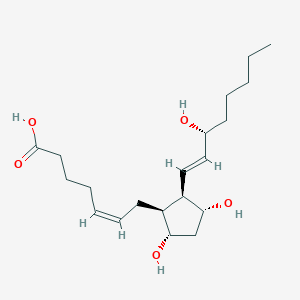
![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)